![molecular formula C14H22Cl2N4O B13525105 1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)
1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride is a compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used in research settings to explore its chemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride typically involves the reaction of pyridine derivatives with piperazine and pyrrolidine. The reaction conditions often include the use of solvents such as chloroform or methanol and may require specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyridine N-oxides, while reduction reactions may yield reduced piperazine derivatives .
Scientific Research Applications
1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity . The compound may act as an agonist or antagonist, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)piperazine: A compound with similar structural features but different functional groups.
1-(pyridin-2-ylcarbonyl)piperazine dihydrochloride: Another piperazine derivative with similar applications and properties.
Uniqueness
1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H22Cl2N4O |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone;dihydrochloride |
InChI |
InChI=1S/C14H20N4O.2ClH/c19-14(12-4-3-7-15-12)18-10-8-17(9-11-18)13-5-1-2-6-16-13;;/h1-2,5-6,12,15H,3-4,7-11H2;2*1H/t12-;;/m0../s1 |
InChI Key |
RKLQFWWUUIMVMG-LTCKWSDVSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


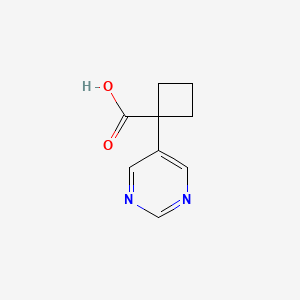

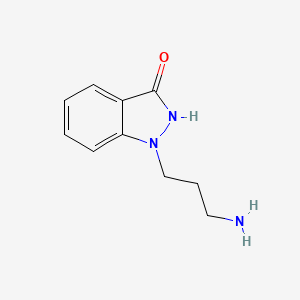
![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)



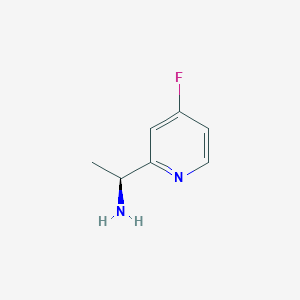
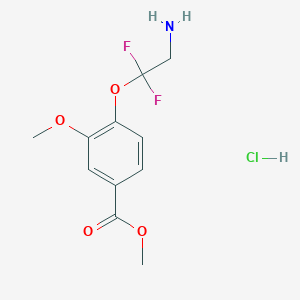
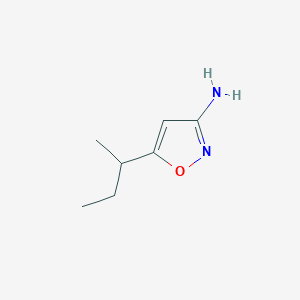
![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)
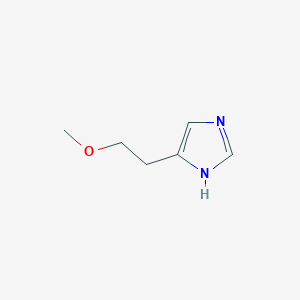
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)

